5-HT6 Receptor Binding Affinity: Masupirdine vs. Idalopirdine and Intepirdine
Masupirdine demonstrates high affinity for the human 5-HT6 receptor with a Ki of 2.04 nM . In comparison, idalopirdine (Lu AE58054) shows a Ki of 0.83 nM, representing a ~2.5-fold higher affinity . Intepirdine exhibits a Ki of 1.4 nM, which is ~1.5-fold higher affinity than masupirdine [1]. While these differences are modest, they are accompanied by divergent selectivity and clinical outcomes, indicating that affinity alone does not predict therapeutic utility. The slightly lower affinity of masupirdine may contribute to a more favorable safety profile by reducing the risk of over-antagonism.
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.04 nM (human 5-HT6 receptor) |
| Comparator Or Baseline | Idalopirdine: 0.83 nM; Intepirdine: 1.4 nM |
| Quantified Difference | Masupirdine has 2.5-fold lower affinity than idalopirdine; 1.5-fold lower than intepirdine. |
| Conditions | Radioligand binding assay using [3H]LSD or [3H]5-HT on human recombinant 5-HT6 receptors expressed in HEK293 cells. |
Why This Matters
Binding affinity is a primary driver of target engagement and dosing; the distinct affinity profile of masupirdine relative to other 5-HT6 antagonists may influence its therapeutic window and safety margin, justifying its selection as a unique research tool or clinical candidate.
- [1] Table 2. Binding Data of Selected Compounds 18, 22, 27, 28 and Intepirdine for 5-HT6, 5-HT1A, 5-HT2A, 5-HT7, and D2 Receptors. PMC8041276. View Source
